Huhs015
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
作用机制
HUHS015 通过抑制前列腺癌抗原 1 的酶活性发挥作用。 这种抑制会导致 DNA 和 RNA 烷基化损伤的积累,进而降低前列腺癌细胞的增殖并诱导凋亡 . This compound 的分子靶点包括前列腺癌抗原 1 的活性位点,它在那里结合并阻止酶催化其正常反应 .
生化分析
Biochemical Properties
Huhs015 has been shown to inhibit the enzymatic activity of PCA-1 with a half maximal inhibitory concentration (IC50) of 0.67 µM . It interacts with PCA-1, a DNA and RNA-alkylating damage-repair enzyme, to exert its inhibitory effects .
Cellular Effects
This compound significantly suppresses the growth of DU145 human prostate cancer cells . It influences cell function by inhibiting the enzymatic activity of PCA-1, leading to the accumulation of 3-methylcytosine and reduced cell proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the enzymatic activity of PCA-1 . This inhibition leads to the accumulation of 3-methylcytosine, which in turn reduces cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function . It was found that this compound was easily decomposed in liver in vivo after administration .
Dosage Effects in Animal Models
In animal models, this compound has been shown to suppress the growth of DU145 cells in a xenograft model at a dosage of 32 mg/kg . The inhibitory activity of this compound was not sufficient especially after 1 week .
Metabolic Pathways
The metabolic pathways of this compound involve its interaction with PCA-1
准备方法
HUHS015的合成涉及一系列从易得起始原料开始的化学反应。. 反应条件通常涉及使用有机溶剂和催化剂以促进所需产物的形成。 工业生产方法可能涉及优化这些反应条件以提高产率和纯度 .
化学反应分析
HUHS015 经历各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢。常见的试剂包括氧化剂,例如高锰酸钾或过氧化氢。
还原: 该反应涉及添加氢或去除氧。常见的试剂包括还原剂,例如氢化锂铝或硼氢化钠。
从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,this compound 的氧化可能会导致形成羟基化衍生物,而还原可能会产生脱羟基化产物 .
科学研究应用
HUHS015 具有广泛的科学研究应用,包括:
相似化合物的比较
与其他类似化合物相比,HUHS015 在抑制前列腺癌抗原 1 方面的效力是独一无二的。一些类似化合物包括:
属性
IUPAC Name |
4-benzyl-5-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-12-8-9-16-17(10-12)21-19(20-16)23-18(24)15(13(2)22-23)11-14-6-4-3-5-7-14/h3-10,22H,11H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOKQFQFGHZHJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)N3C(=O)C(=C(N3)C)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does HUHS015 interact with its target and what are the downstream effects?
A: this compound targets Prostate Cancer Antigen-1 (PCA-1), also known as AlkB homologue 3 (ALKBH3) [, ]. While the exact mechanism of action is still being investigated, research suggests that this compound acts as an inhibitor of PCA-1/ALKBH3 [, ]. This inhibition has been linked to the suppression of DU145 prostate cancer cell proliferation both in vitro and in vivo [, ]. Interestingly, a later study revealed that this compound can also directly activate caspase-2, an initiator caspase involved in apoptosis, independent of its interaction with PCA-1/ALKBH3 []. This activation requires the Bcl2 family protein BID and ultimately leads to apoptosis through the mitochondrial pathway [].
Q2: What challenges were encountered with the initial formulation of this compound and how were they addressed?
A: Initial studies with this compound (compound 1 in the research) revealed limitations in its potency, likely due to poor solubility. This was observed as insoluble material remaining at the injection site after subcutaneous administration []. To address this, researchers synthesized various salts of this compound and identified the sodium salt (compound 2 in the research) as having improved solubility []. This modification led to significant improvements in pharmacokinetic parameters, including an 8-fold increase in the area under the curve (AUC)0-24 after subcutaneous administration compared to the original compound [].
Q3: Has the structure-activity relationship (SAR) of this compound been investigated, and if so, what are the key findings?
A: Yes, extensive SAR studies have been conducted on this compound, particularly focusing on its ability to activate caspase-2 []. These studies identified a derivative with a significantly enhanced potency of ~60 nmol/L in activating caspase-2-mediated apoptosis []. Research revealed that this compound and its derivatives act as agonists, directly targeting the interdomain linker in caspase-2, representing a novel mode of initiator caspase activation []. This interaction is highly specific, with the identified agonists showing selectivity for human caspase-2 over mouse caspase-2 due to two crucial amino acid differences in the linker region [].
Q4: What are the potential advantages of this compound compared to existing treatments for prostate cancer?
A: While this compound is still in preclinical stages of development, research suggests potential advantages over existing therapies. In xenograft models using DU145 prostate cancer cells, this compound sodium salt demonstrated superior in vivo inhibitory activity compared to the clinically used drug docetaxel at similar doses []. Furthermore, this compound has shown efficacy in preclinical models of androgen-independent prostate cancer, which is particularly challenging to treat clinically []. Further research is necessary to fully elucidate its therapeutic potential and to determine if these preclinical findings translate to clinical benefits in humans.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。